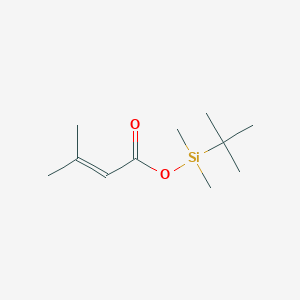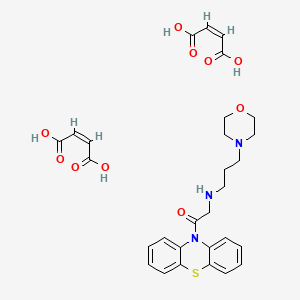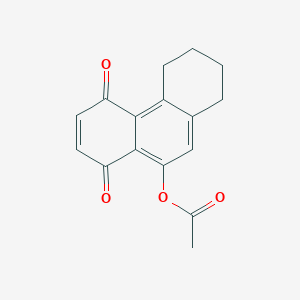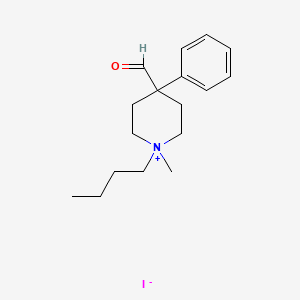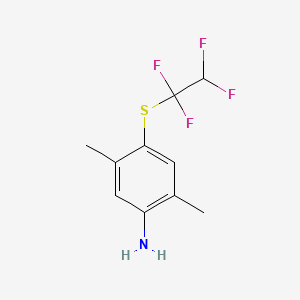
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline is an organic compound that belongs to the class of anilines It features a benzene ring substituted with two methyl groups and a tetrafluoroethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2,5-dimethylaniline, reacts with a tetrafluoroethylthio reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrafluoroethylthio group to other functional groups.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic ring .
Scientific Research Applications
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline involves its interaction with specific molecular targets. The tetrafluoroethylthio group can influence the compound’s reactivity and binding properties, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylaniline: Lacks the tetrafluoroethylthio group, making it less reactive in certain chemical reactions.
4-(1,1,2,2-Tetrafluoroethylthio)aniline: Similar structure but without the dimethyl substitution, affecting its chemical properties and reactivity.
Uniqueness
2,5-Dimethyl-4-(1,1,2,2-tetrafluoroethylthio)aniline is unique due to the presence of both the dimethyl and tetrafluoroethylthio groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
100280-25-9 |
|---|---|
Molecular Formula |
C10H11F4NS |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2,5-dimethyl-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C10H11F4NS/c1-5-4-8(6(2)3-7(5)15)16-10(13,14)9(11)12/h3-4,9H,15H2,1-2H3 |
InChI Key |
MWEHGBPECJQDAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1SC(C(F)F)(F)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


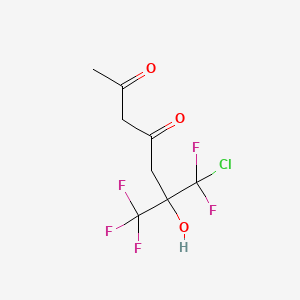
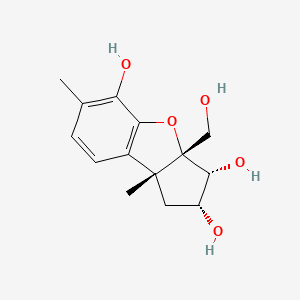
![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
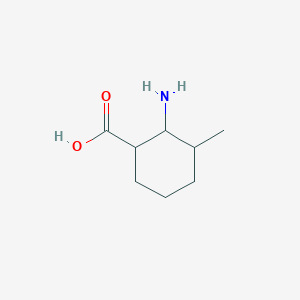
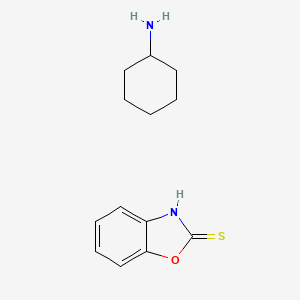
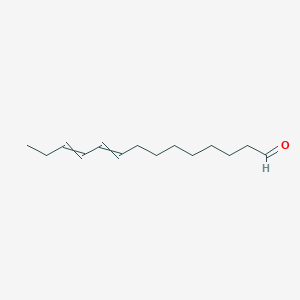
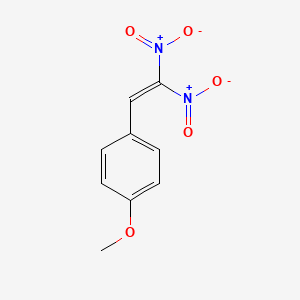
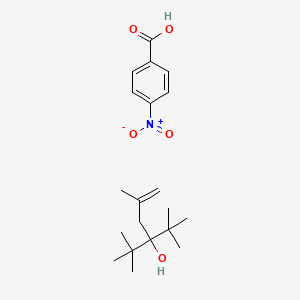
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
